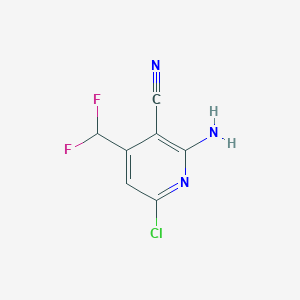
H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is a peptide consisting of a sequence of amino acids. This peptide is known for its biological activity and potential therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学的研究の応用
The peptide has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The peptide exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The mechanism of action involves binding to these targets, leading to a cascade of cellular events. For example, the peptide may inhibit the interaction between transcription factors, thereby affecting gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
H-Trp-Tyr-Pro-Trp-Met-Lys-Lys-His-His-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH: is similar to other peptides with sequences containing tryptophan, tyrosine, proline, methionine, lysine, histidine, and arginine residues.
This compound: shares structural similarities with peptides involved in cellular signaling and regulation.
Uniqueness
- The unique sequence of This compound contributes to its specific biological activity and potential therapeutic applications.
- The presence of multiple arginine residues may enhance its ability to interact with negatively charged molecules, such as DNA or RNA.
This compound , including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
特性
分子式 |
C119H193N53O20S |
|---|---|
分子量 |
2718.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C119H193N53O20S/c1-193-53-40-86(166-105(186)88(56-67-60-153-75-23-5-3-21-72(67)75)170-108(189)92-35-19-52-172(92)109(190)91(54-65-36-38-70(173)39-37-65)171-93(174)73(122)55-66-59-152-74-22-4-2-20-71(66)74)104(185)157-76(24-6-8-41-120)94(175)156-77(25-7-9-42-121)103(184)168-90(58-69-62-142-64-155-69)107(188)169-89(57-68-61-141-63-154-68)106(187)165-84(32-16-49-149-117(135)136)101(182)163-82(30-14-47-147-115(131)132)99(180)161-80(28-12-45-145-113(127)128)97(178)159-78(26-10-43-143-111(123)124)95(176)158-79(27-11-44-144-112(125)126)96(177)160-81(29-13-46-146-114(129)130)98(179)162-83(31-15-48-148-116(133)134)100(181)164-85(33-17-50-150-118(137)138)102(183)167-87(110(191)192)34-18-51-151-119(139)140/h2-5,20-23,36-39,59-64,73,76-92,152-153,173H,6-19,24-35,40-58,120-122H2,1H3,(H,141,154)(H,142,155)(H,156,175)(H,157,185)(H,158,176)(H,159,178)(H,160,177)(H,161,180)(H,162,179)(H,163,182)(H,164,181)(H,165,187)(H,166,186)(H,167,183)(H,168,184)(H,169,188)(H,170,189)(H,171,174)(H,191,192)(H4,123,124,143)(H4,125,126,144)(H4,127,128,145)(H4,129,130,146)(H4,131,132,147)(H4,133,134,148)(H4,135,136,149)(H4,137,138,150)(H4,139,140,151)/t73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1 |
InChIキー |
CHEKUKKHAYMCIJ-BVRAJVGYSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |
正規SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



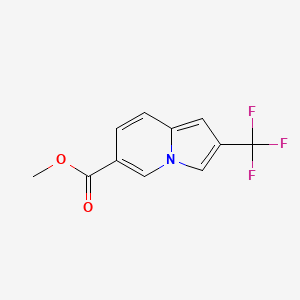
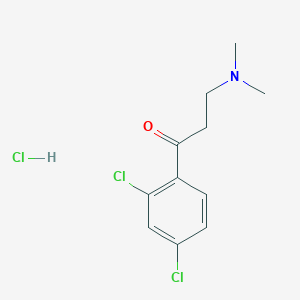
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
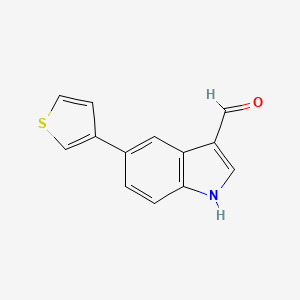
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)
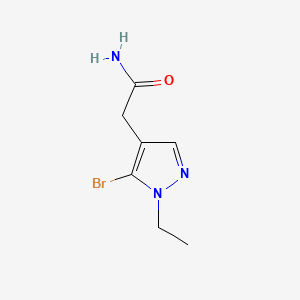


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)

![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
